Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate
Description
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
cyclohexyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(17-9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h9-10,13H,1-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWYCHQEJICOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate typically involves the reaction of cyclohexyl acetate with 3-oxopiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control to meet the stringent requirements of scientific research .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl 2-(3-oxopiperazin-2-yl)acetate derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate
- Ethyl 2-(3-oxopiperazin-2-yl)acetate
- Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate
Uniqueness
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an acetate moiety and a piperazine ring containing a ketone functional group. Its unique structural arrangement is believed to contribute significantly to its biological activity.
1. Neurotransmitter Receptor Interaction
Research indicates that compounds with piperazine moieties often interact with various neurotransmitter receptors, which can influence neurological pathways. Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate may exhibit enhanced binding affinity to these receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.
2. Anti-inflammatory and Analgesic Properties
Studies suggest that derivatives of this compound might possess anti-inflammatory and analgesic properties. These effects are critical for developing treatments for chronic pain and inflammatory diseases.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Binding to these targets can alter their activity, triggering specific biochemical pathways that mediate its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate compared to related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-(3-oxodecahydroquinoxalin-2-yl)acetate | Contains a quinoxaline moiety | Exhibits distinct anti-cancer properties |
| Cyclohexyl 2-(3-hydroxypiperazin-2-yl)acetate | Hydroxyl group instead of ketone | Potentially more hydrophilic, affecting solubility |
| Methyl 1-(4-methylpiperazin-1-yl)-1-propanone | Different piperazine substitution | Focused on antidepressant activity |
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate stands out due to its specific combination of cyclohexane and piperazine functionalities, which may lead to unique pharmacological profiles not observed in other similar compounds.
1. In Vitro Studies
In vitro studies have demonstrated the binding affinity of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate to various neurotransmitter receptors. For example, it showed significant interaction with serotonin receptors, which are crucial in regulating mood and anxiety.
2. Pharmacokinetic Profiles
Pharmacokinetic studies indicate that the compound has favorable bioavailability and stability in biological systems. For instance, it exhibited a half-life that supports sustained therapeutic effects when administered .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
